

physicochemical properties and solubility of MBX2329

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MBX2329

Cat. No.: B10829415

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Solubility of MBX-2329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and biological activity of MBX-2329, a small molecule inhibitor of the influenza A virus. The information is compiled from commercially available data and scientific literature.

Physicochemical Properties

MBX-2329 is an aminoalkyl phenol ether that has been identified as a specific inhibitor of influenza A virus entry.^[1] Its fundamental physicochemical characteristics are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₆ ClNO	[2]
Molecular Weight	283.84 g/mol	[2]
CAS Number	1438272-42-4	[2]
Appearance	White Solid	[2]
Purity	>98%	
Storage (Powder)	-20°C for 3 years	[2]
Storage (in Solvent)	-80°C for 1 year	[2]

Solubility

The solubility of MBX-2329 has been determined in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.

Solvent	Solubility	Concentration	Source
DMSO	60 mg/mL	211.39 mM	[2]

Note: Sonication is recommended to aid in the dissolution of MBX-2329 in DMSO.[2]

Biological Activity

MBX-2329 is a potent inhibitor of influenza A virus, specifically targeting the hemagglutinin (HA) protein to block viral entry into host cells. It is particularly effective against influenza A viruses with group 1 HA, including H1N1 and H5N1 subtypes.

Parameter	Value	Virus Strains	Source
IC ₅₀	0.3 - 5.9 μ M	Various influenza A virus strains	
CC ₅₀ (MDCK cells)	>100 μ M		
Selectivity Index (SI)	>20 to >200		

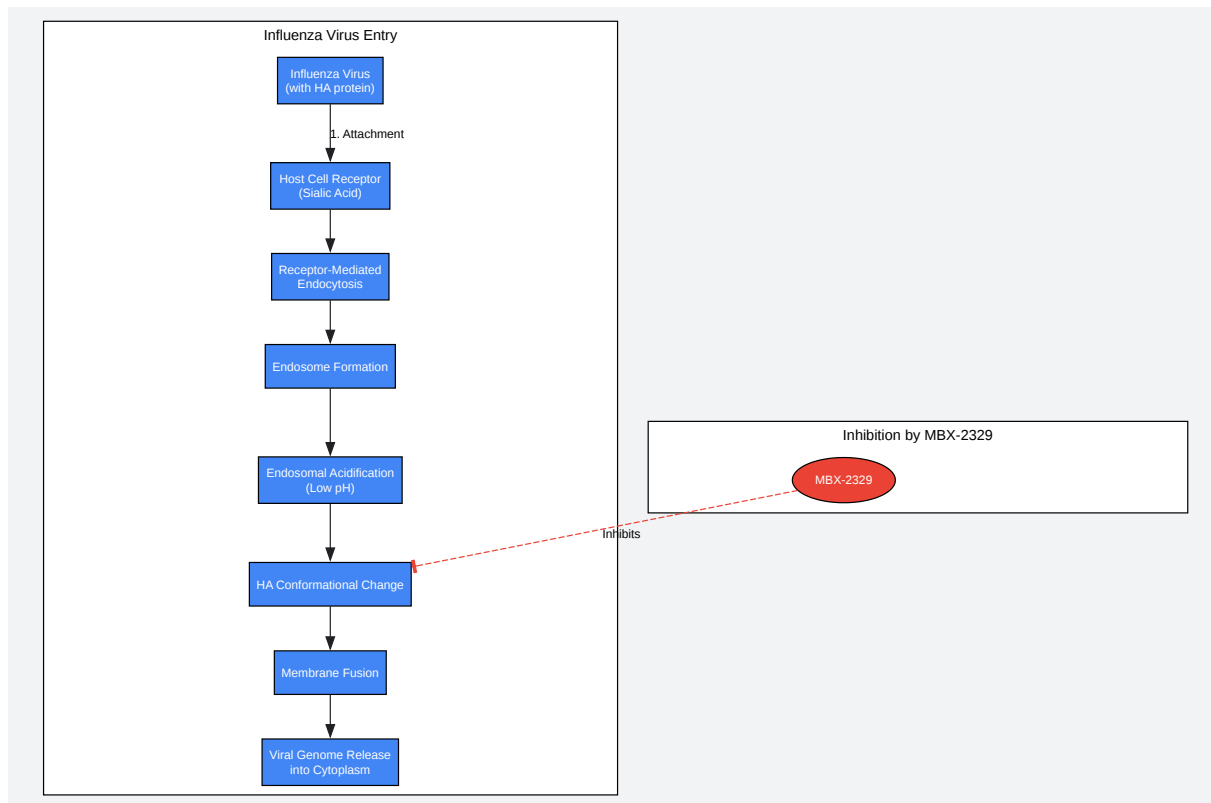
Mechanism of Action: Inhibition of HA-Mediated Viral Entry

MBX-2329's antiviral activity stems from its ability to interfere with the function of the influenza virus hemagglutinin (HA) protein. The HA protein is crucial for the initial stages of viral infection, mediating both attachment to host cell receptors and the subsequent fusion of the viral and endosomal membranes.

The proposed mechanism of action for MBX-2329 involves the following steps:

- **Binding to Hemagglutinin:** MBX-2329 is thought to bind to the stem region of the HA trimer.
- **Inhibition of Conformational Change:** This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are necessary for membrane fusion within the endosome.
- **Blocked Viral Entry:** By inhibiting HA-mediated fusion, MBX-2329 effectively blocks the release of the viral genome into the host cell cytoplasm, thus halting the infection at an early stage.

The following diagram illustrates the signaling pathway of influenza virus entry and the point of inhibition by MBX-2329.



[Click to download full resolution via product page](#)

Caption: Influenza virus entry pathway and inhibition by MBX-2329.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physicochemical and biological properties of MBX-2329.

Determination of Solubility in DMSO

Objective: To determine the maximum solubility of MBX-2329 in dimethyl sulfoxide (DMSO).

Materials:

- MBX-2329 powder

- Anhydrous DMSO
- Vortex mixer
- Sonicator bath
- Calibrated analytical balance
- Microcentrifuge tubes

Procedure:

- Weigh a precise amount of MBX-2329 (e.g., 10 mg) and place it into a microcentrifuge tube.
- Add a small, measured volume of DMSO to the tube.
- Vortex the mixture thoroughly for 1-2 minutes.
- If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
- Visually inspect the solution for any remaining solid particles.
- If the solid has dissolved, repeat steps 2-5 with additional small increments of MBX-2329 until a saturated solution is achieved (i.e., solid material remains after vortexing and sonication).
- If the initial amount of solid does not dissolve, add small, measured increments of DMSO until complete dissolution is observed.
- Calculate the solubility in mg/mL and convert to molarity (mM) using the molecular weight of MBX-2329.

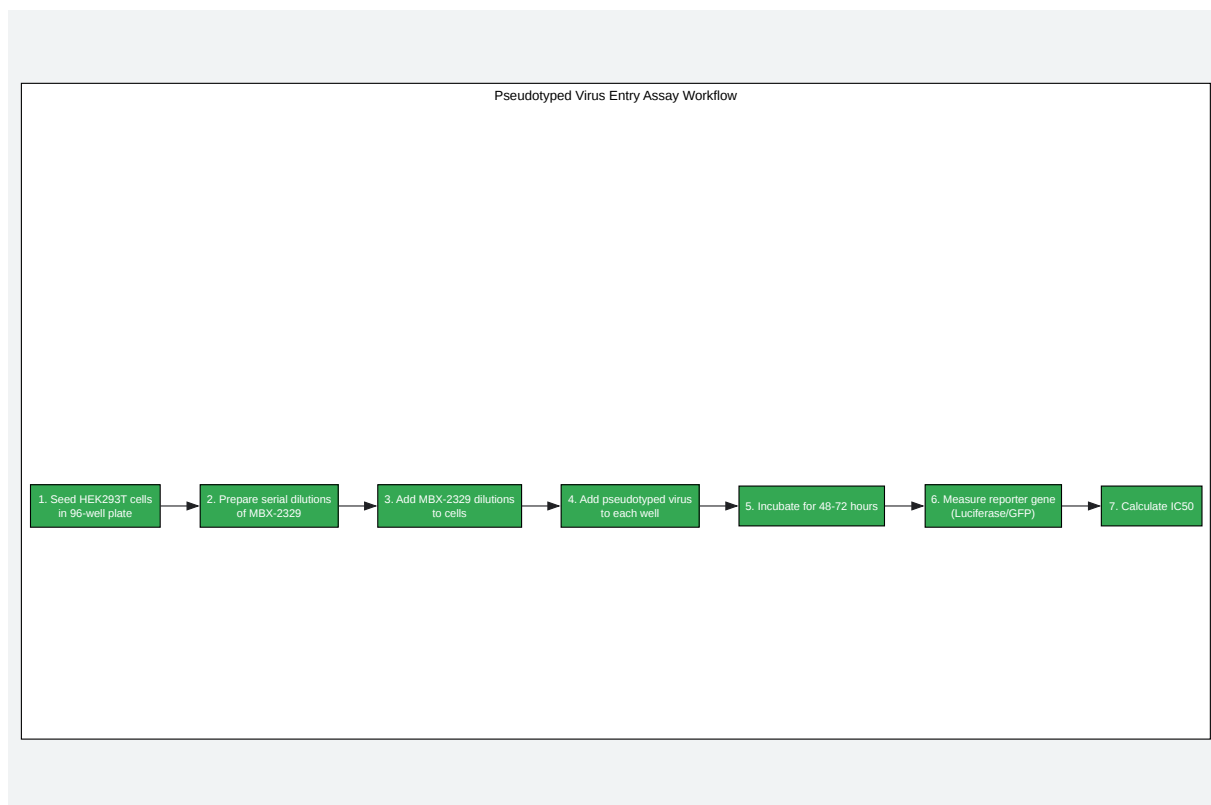
Pseudotyped Virus Entry Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MBX-2329 against influenza virus entry using a pseudotyped virus system.

Materials:

- HEK293T cells
- Lentiviral or retroviral packaging plasmids
- Plasmid encoding the influenza HA protein of interest
- Reporter plasmid (e.g., encoding luciferase or GFP)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- MBX-2329 stock solution in DMSO
- 96-well cell culture plates
- Luminometer or fluorescence microscope

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the pseudotyped virus entry assay.

Procedure:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
- Compound Dilution: Prepare a serial dilution of MBX-2329 in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.5\%$).
- Treatment: Remove the growth medium from the cells and add the diluted MBX-2329.
- Infection: Add the influenza pseudotyped virus to each well at a pre-determined multiplicity of infection (MOI). Include control wells with no virus and virus with no compound.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.
- Reporter Measurement:
 - For luciferase reporter: Lyse the cells and measure luminescence using a luminometer according to the manufacturer's instructions.
 - For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
- Data Analysis: Plot the reporter signal against the log of the MBX-2329 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.^{[3][4]}

Hemagglutination Inhibition (HI) Assay

Objective: To assess the ability of MBX-2329 to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

- Influenza virus stock with a known hemagglutination titer

- Red blood cells (e.g., from chicken or turkey)
- Phosphate-buffered saline (PBS)
- MBX-2329 stock solution in DMSO
- V-bottom 96-well microtiter plate

Procedure:

- RBC Preparation: Wash the RBCs with PBS and prepare a standardized suspension (e.g., 0.5% v/v).
- Compound Dilution: Prepare a serial two-fold dilution of MBX-2329 in PBS in the wells of the microtiter plate.
- Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.
- Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the virus.
- RBC Addition: Add the RBC suspension to all wells.
- Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (no virus) have formed a distinct button at the bottom.
- Reading Results: Observe the wells for hemagglutination. A positive result (inhibition) is indicated by the formation of a tight button of RBCs at the bottom of the well, while a negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Hemagglutination assay - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physicochemical properties and solubility of MBX2329]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10829415#physicochemical-properties-and-solubility-of-mbx2329>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com